N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-oxo-4H-chromene-2-carboxamide
CAS No.: 899945-76-7
Cat. No.: VC11865620
Molecular Formula: C19H17N5O4
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899945-76-7 |
|---|---|
| Molecular Formula | C19H17N5O4 |
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C19H17N5O4/c1-19(2,3)24-16-12(9-21-24)18(27)23(10-20-16)22-17(26)15-8-13(25)11-6-4-5-7-14(11)28-15/h4-10H,1-3H3,(H,22,26) |
| Standard InChI Key | KWKVNTLKRSQMGN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
| Canonical SMILES | CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Introduction
Chemical Identity and Structural Elucidation
Molecular Composition
The compound has the molecular formula C₁₉H₁₇N₅O₄ and a molecular weight of 379.4 g/mol . Its IUPAC name, N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-oxochromene-2-carboxamide, reflects the integration of three key structural domains:
-
A pyrazolo[3,4-d]pyrimidin-4-one ring system substituted with a tert-butyl group at the N1 position.
-
A 4-oxo-4H-chromene-2-carboxamide unit.
-
An amide bond bridging the two heterocyclic systems.
Stereochemical and Connectivity Details
The SMILES notation (CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3) confirms the connectivity. Critical features include:
-
Tert-butyl group: Attached to the pyrazolo-pyrimidine nitrogen, enhancing steric bulk and potential metabolic stability.
-
Keto groups: At positions 4 of the pyrimidine and chromene rings, enabling hydrogen bonding.
-
Amide linkage: Connects the two aromatic systems, influencing conformational flexibility.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 899945-76-7 | |
| Molecular Formula | C₁₉H₁₇N₅O₄ | |
| Molecular Weight | 379.4 g/mol | |
| IUPAC Name | N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-oxochromene-2-carboxamide |
Synthesis and Characterization
Analytical Characterization
Techniques employed for structural validation include:
-
Nuclear Magnetic Resonance (NMR): To confirm proton environments and connectivity.
-
High-Performance Liquid Chromatography (HPLC): Assessing purity (>95% typical for research compounds).
-
Mass Spectrometry (MS): Molecular ion peak at m/z 379.4 consistent with [M+H]⁺.
Physicochemical Properties
Solubility and Stability
-
Solubility: Predicted moderate solubility in dimethyl sulfoxide (DMSO) due to polar amide and keto groups, with limited aqueous solubility (logP ~2.5 estimated).
-
Stability: The tert-butyl group may confer resistance to oxidative metabolism, while the lactone moiety in chromene could hydrolyze under alkaline conditions.
Spectral Data
-
UV-Vis: Absorption maxima near 270 nm (chromene π→π* transitions) and 320 nm (pyrazolo-pyrimidine n→π*).
-
IR: Stretching vibrations at ~1670 cm⁻¹ (amide C=O), ~1720 cm⁻¹ (ketone C=O), and ~1600 cm⁻¹ (aromatic C=C).
Hypothesized Biological Applications
Target Engagement
The compound’s functional groups suggest interactions with:
-
Kinases or Phosphodiesterases: Pyrazolo-pyrimidine scaffolds are known kinase inhibitors (e.g., imatinib analogs) .
-
GPCRs: Chromenone derivatives modulate adenosine or serotonin receptors .
Therapeutic Areas
Patents on structurally related carboxamides highlight potential in :
-
Central Nervous System (CNS) Disorders: Neuroprotection in traumatic brain injury.
-
Addiction Therapy: Modulation of dopamine pathways in drug dependence.
| Structural Feature | Biological Interaction | Therapeutic Implication |
|---|---|---|
| Amide linkage | Hydrogen bonding with proteases | Enzyme inhibition |
| tert-Butyl group | Hydrophobic pocket occupancy | Enhanced target affinity |
| Chromenone keto group | Chelation of metal ions | Antioxidant activity |
Comparative Analysis with Analogous Compounds
Patent WO2017145013A1 and CN113332292A describe 6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-2-carboxamides with similar carboxamide linkages . Key comparisons:
-
Bioactivity: Both classes exhibit PDE4B inhibition, suggesting shared mechanistic pathways .
-
Synthetic Complexity: The absence of a fused chromene system in patent compounds simplifies their synthesis relative to the subject compound .
Challenges and Future Directions
Knowledge Gaps
-
In Vivo Data: No pharmacokinetic or toxicity studies are reported.
-
Target Identification: Hypothesized targets require experimental validation.
Research Priorities
-
Structure-Activity Relationship (SAR) Studies: Modifying the tert-butyl or chromene groups to optimize potency.
-
Crystallography: Co-crystallization with candidate proteins to elucidate binding modes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume